molecular formula C11H18Cl4 B1471285 9,11,11,11-Tetrachloro-1-undecene CAS No. 601523-27-7

9,11,11,11-Tetrachloro-1-undecene

Cat. No. B1471285
M. Wt: 292.1 g/mol
InChI Key: IBEPUPPSWYZONZ-UHFFFAOYSA-N
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Description

“9,11,11,11-Tetrachloro-1-undecene” seems to be a chlorinated derivative of 1-undecene. 1-Undecene is an organic compound and an alkene that consists of a chain of 11 carbon atoms with a double bond between the first and second carbon atoms . It’s used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of “9,11,11,11-Tetrachloro-1-undecene” would be similar to that of 1-undecene, but with four chlorine atoms replacing hydrogen atoms at the 9th and 11th carbon atoms .


Chemical Reactions Analysis

1-Undecene, the parent compound of “9,11,11,11-Tetrachloro-1-undecene”, can undergo a variety of chemical reactions due to the presence of the carbon-carbon double bond . It can react with strong oxidizers and reducing agents .

Scientific Research Applications

Transformation in Fused-Ring Systems

9,11,11,11-Tetrachloro-1-undecene has been explored in the context of transformations in fused-ring systems. A study by Mead, MacKenzie, and Woodward (1982) examined the treatment of certain epimers with H2SO4–CCl4, leading to the formation of a novel ring system, which is a rearrangement product including a tetrachlorotetracycloundecene structure. This showcases its potential in complex chemical transformations and synthesis of novel compounds (Mead, MacKenzie, & Woodward, 1982).

Corrosion Inhibition

In the field of corrosion science, the chemical has been included in studies related to hydrophobic-tailed bicycloisoxazolidines. Ali, Al-Muallem, Saeed, and Rahman (2008) conducted a study on the inhibition of mild steel corrosion in different acid media, where compounds derived from reactions with alkenes like 11-phenoxy-1-undecene showed high inhibition efficiencies. This indicates the utility of derivatives of 9,11,11,11-Tetrachloro-1-undecene in corrosion inhibition applications (Ali, Al-Muallem, Saeed, & Rahman, 2008).

Biosynthesis in Plants

The compound also finds relevance in the study of biosynthesis in plants. Ney and Boland (1987) explored the biosynthesis of 1-alkenes in higher plants using Carthamus tinctorius L. as a model. Their research revealed that compounds like 1,8,11-heptadecatriene are derived from fatty acids, which links the chemical structure of 9,11,11,11-Tetrachloro-1-undecene to natural biosynthetic processes in plants (Ney & Boland, 1987).

properties

IUPAC Name

9,11,11,11-tetrachloroundec-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18Cl4/c1-2-3-4-5-6-7-8-10(12)9-11(13,14)15/h2,10H,1,3-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBEPUPPSWYZONZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCC(CC(Cl)(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,11,11,11-Tetrachloro-1-undecene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Z Xia, W Cai, X Shao - Chemical Research in Chinese Universities, 2015 - Springer
Chlorinated paraffins(CPs) are potential persistent organic pollutants(POPs), which threat the safety of environment and organisms. However, the analysis of CPs is a difficult task due to …
Number of citations: 1 link.springer.com

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